4-(2-Methoxyethyl)phenyl 3-piperidinyl ether
Description
4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is a synthetic compound featuring a piperidine ring linked via an ether bond to a substituted phenyl group. The phenyl group is modified with a 2-methoxyethyl substituent, which enhances solubility and influences electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in pharmaceuticals, such as β-blockers like metoprolol . Its synthesis often involves stereoselective methods, including microbial epoxidation, to achieve high enantiomeric purity, a critical factor for therapeutic efficacy .
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-10-8-12-4-6-13(7-5-12)17-14-3-2-9-15-11-14/h4-7,14-15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFBTXQVKXUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Methoxyethyl)phenyl 3-piperidinyl ether is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxyethyl group and a piperidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H21NO2
- Molecular Weight: 249.34 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenyl ethers have been shown to inhibit the growth of various bacterial strains. The presence of the piperidine ring enhances the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.
Anti-inflammatory Properties
Studies have demonstrated that compounds with piperidine structures often exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of similar phenyl ether derivatives has been documented, particularly in their ability to inhibit cancer cell proliferation and induce apoptosis. The interaction of the compound with specific molecular targets, such as receptors involved in cell signaling pathways, could lead to significant anticancer effects. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown promising results in preclinical studies .
Study on Anticancer Activity
A study investigated the effects of a series of piperidine derivatives on cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced antiproliferative activity against breast cancer cells (MDA-MB-231). The study highlighted that compounds with methoxy substituents exhibited improved binding affinity to target proteins involved in tumor growth regulation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 0.38 | EGFR Inhibition |
| Compound B | MDA-MB-231 | 1.22 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial efficacy of various phenyl ethers against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the alkyl chain length and functional groups significantly affected antimicrobial potency. It was suggested that further investigations into similar compounds could yield effective antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
- Neurological Disorders: Research has indicated that compounds similar to 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether may exhibit neuroprotective properties. Studies have shown that piperidine derivatives can be effective in treating conditions such as epilepsy and depression by modulating neurotransmitter systems, particularly through their interaction with dopamine and serotonin receptors .
- Antidepressant Activity: There is evidence suggesting that derivatives of this compound could serve as potential antidepressants by influencing serotonin transporter activity, which is crucial for mood regulation .
Pharmacological Studies
Mechanism of Action:
- The pharmacodynamics of this compound involve its ability to interact with various receptors in the central nervous system. This interaction can lead to modulation of synaptic transmission, which is beneficial in the treatment of mood disorders and anxiety .
- Binding Affinity: Studies on similar compounds have indicated that modifications to the piperidine structure can significantly alter binding affinities to dopamine and serotonin transporters, providing insights into how structural variations can optimize therapeutic effects .
Chemical Intermediate in Synthesis
Role in Organic Synthesis:
- This compound can act as a versatile intermediate in the synthesis of more complex organic molecules. Its ether functionality allows for further chemical modifications, making it a valuable building block in medicinal chemistry .
- Synthesis of Novel Compounds: The compound can be used to synthesize new piperazine or piperidine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles compared to existing drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
The following analysis compares 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues with Piperidine/Ether Motifs
Key Observations :
- Stereoselectivity : Microbial synthesis (e.g., Rhodococcus equi) achieves 100% enantiomeric purity for 4-(2-Methoxyethyl)phenyl glycidyl ether, surpassing chemical methods that often yield racemic mixtures .
- Bioactivity : Boronic acid derivatives exhibit potent HDAC inhibition (binding energy: -8.7 kcal/mol) compared to trichostatin A (-7.9 kcal/mol), highlighting the impact of electron-withdrawing groups .
Substituent Effects on Activity
- Piperidine Modifications : Replacing the piperidine ring with morpholinyl or 2,6-dimethylmorpholinyl groups reduces activity in potentiators, as seen in studies on MBX2319 analogs .
- Phenyl Substituents: Bulky or acidic groups (e.g., pyridine, indolyl) on the phenyl ring decrease permeability and activity, whereas non-polar substituents (e.g., methoxyethyl) balance solubility and membrane penetration .
Preparation Methods
Nucleophilic Substitution Approach
- Method: The 4-(2-methoxyethyl)phenol intermediate is reacted with a suitable 3-halopiperidine derivative (e.g., 3-chloropiperidine or 3-bromopiperidine).
- Catalysts/Bases: Potassium carbonate or sodium hydride to deprotonate the phenol, enhancing nucleophilicity.
- Solvents: Polar aprotic solvents such as DMF or DMSO.
- Temperature: Elevated temperatures (50–100°C) to facilitate substitution.
- Outcome: Formation of the ether bond via SN2 mechanism, yielding this compound.
Alternative Methods
- Williamson Ether Synthesis: Involves generating the phenolate ion followed by reaction with a piperidinyl alkyl halide.
- Catalytic Coupling: Transition metal-catalyzed coupling reactions (e.g., copper-catalyzed Ullmann-type etherification) may be employed for improved selectivity and milder conditions.
Piperidine Ring Functionalization and Purification
- The piperidine ring may be introduced as a protected derivative (e.g., N-Boc-piperidine) and subsequently deprotected under acidic conditions (e.g., HCl in ethyl acetate) to yield the free amine.
- Purification is typically performed by recrystallization or chromatographic techniques (silica gel column chromatography).
- Final product purity is confirmed by HPLC, NMR, and melting point analysis.
Representative Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of phenol | 4-hydroxyphenyl + 2-methoxyethyl bromide, K2CO3, DMF | 60–80 | 4–8 hours | 85–90 | Formation of 4-(2-methoxyethyl)phenol |
| Ether formation (SN2) | 4-(2-methoxyethyl)phenol + 3-bromopiperidine, K2CO3, DMF | 70–100 | 6–12 hours | 70–85 | Ether linkage formation |
| Piperidine deprotection | N-Boc-piperidine intermediate + HCl/AcOEt | Room temperature | 12–16 hours | Quantitative | Removal of protecting group |
| Purification | Recrystallization or silica gel chromatography | — | — | — | HPLC purity > 99% |
Research Findings and Optimization Notes
- Temperature Control: Maintaining reaction temperatures between 60–100°C is critical for optimal conversion and minimizing side reactions.
- Base Selection: Potassium carbonate is preferred due to mildness and efficiency; stronger bases like sodium hydride require careful handling.
- Solvent Effects: Polar aprotic solvents favor SN2 mechanisms and improve yields.
- Purity: High-performance liquid chromatography (HPLC) confirms purity above 99%, ensuring suitability for pharmaceutical applications.
- Yield Optimization: Careful stoichiometric balance and slow addition of alkylating agents improve yield and reduce by-products.
Summary of Key Preparation Steps
| Stage | Key Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|
| 2-Methoxyethylation | Alkylation | Base (K2CO3), DMF, 60–80°C | 4-(2-Methoxyethyl)phenol |
| Ether Bond Formation | Nucleophilic substitution | 3-Halopiperidine, base, DMF, 70–100°C | This compound |
| Deprotection & Purification | Acidic cleavage, recrystallization | HCl/AcOEt, room temp, chromatography | Pure final compound |
Q & A
Q. What synthetic routes are optimal for preparing 4-(2-Methoxyethyl)phenyl 3-piperidinyl ether, and what methodological considerations are critical?
- Answer : A two-step approach is commonly employed: (i) Etherification : React 4-(2-methoxyethyl)phenol (CAS 56718-71-9) with a halogenated precursor (e.g., bromo or chloro derivative) under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenyl ether intermediate . (ii) Piperidinyl Coupling : Use nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the 3-piperidinyl group. For example, coupling with 3-bromopiperidine in the presence of a CuI catalyst under inert atmosphere . Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (melting point: 42–45°C) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Confirm the methoxyethyl (-OCH₂CH₂OCH₃) and piperidinyl (C₅H₁₀N) moieties. For example, the methoxy proton signal typically appears at δ ~3.3–3.5 ppm, while piperidinyl protons resonate at δ ~1.5–2.8 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula. Fragmentation patterns should validate the ether and piperidine linkages .
- FT-IR : Identify ether (C-O-C stretch at ~1100 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
Advanced Research Questions
Q. How does the 3-piperidinyl group influence the compound’s electronic and steric properties in catalytic or biological systems?
- Answer : The piperidinyl group introduces conformational flexibility and basic nitrogen (pKa ~11), enabling hydrogen bonding or protonation in acidic environments. Computational studies (DFT) can map electron density distribution, showing increased nucleophilicity at the ether oxygen due to piperidine’s electron-donating effects . In biological assays (e.g., receptor binding), steric hindrance from the piperidine ring may reduce affinity compared to non-cyclic analogs .
Q. What are the key challenges in achieving high enantiomeric purity, and how can they be addressed methodologically?
- Answer : Racemization at the piperidinyl nitrogen or during ether bond formation is a common issue. Strategies include:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during coupling steps .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Answer : Stability studies show:
- Polar Solvents (e.g., DMSO, H₂O) : Accelerate hydrolysis of the ether bond at elevated temperatures (>40°C). Store in anhydrous acetonitrile or THF at -20°C to minimize degradation .
- Light Sensitivity : UV/Vis data (λmax ~270 nm) suggests photodegradation under UV light; use amber vials for storage .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 42–45°C vs. 48–50°C)?
- Answer : Discrepancies arise from:
- Polymorphism : Different crystalline forms may dominate based on recrystallization solvents (e.g., ethanol vs. hexane).
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., 4-(2-methoxyethyl)phenol) can depress melting points. Use DSC to validate purity .
Methodological Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 42–45°C (pure) | DSC, Capillary Method | |
| λmax (UV/Vis) | ~270 nm (in MeOH) | UV-Vis Spectrophotometry | |
| Retention Time (HPLC) | 8.2 min (C18 column, 70:30 MeOH:H₂O) | Reverse-Phase HPLC | |
| Stability in DMSO | >6 months at -20°C | Accelerated Stability Study |
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
